2,2-Dihydroxy-1-phenylethanone
Overview
Description
2,2-Dihydroxy-1-phenylethanone, also known as 1-hydroxy-1-phenylpropanone when one hydroxyl group is present, is a compound that can be synthesized through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This process involves the use of a platinum catalyst modified with cinchonidine, which facilitates the selective hydrogenation of the carbonyl group attached to the phenyl ring, leading to the formation of 1-hydroxy-1-phenylpropanone as the main product .
Synthesis Analysis
The synthesis of 1-hydroxy-1-phenylpropanone, a related compound to 2,2-dihydroxy-1-phenylethanone, has been achieved through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This reaction was performed in a pressurized reactor with different solvents such as ethanol, ethyl acetate, and dichloromethane. The most effective results were obtained with in situ modification of the platinum catalyst in dichloromethane, yielding a 67 mol% of (R)-1-hydroxy-1-phenylpropanone with an enantiomeric excess of 64% .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,2-dihydroxy-1-phenylethanone is not directly provided, related studies on 2-phenylethanol have shown the importance of conformational structure and transition moment orientation. High-resolution spectroscopy and ab initio quantum chemistry calculations have determined that the gauche structure of 2-phenylethanol is the most abundant, which is stabilized by an intramolecular pi-hydrogen bond .
Chemical Reactions Analysis
The metabolism of styrene oxide by rabbit liver microsomes has been shown to produce phenylethane-1,2-diol 2-acetate, which is structurally related to 2,2-dihydroxy-1-phenylethanone. This suggests that similar metabolic pathways could be involved in the transformation of 2,2-dihydroxy-1-phenylethanone in biological systems . Additionally, the dehydrochlorination reactions of chloro-1-phenylethane compounds have been studied, providing insights into the mechanisms and kinetics of reactions involving phenyl-substituted alkanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dihydroxy-1-phenylethanone are not directly discussed in the provided papers. However, the studies on related compounds such as 2-phenylethanol and its complexes with argon provide some context for understanding the interactions and stability of phenyl-substituted alcohols. The intramolecular hydrogen bonding and dispersion interactions play significant roles in the stability and conformation of these molecules . Additionally, the synthesis process of polyhydroxyurethane, which involves compounds with primary and secondary alcohol groups, could offer insights into the reactivity and properties of hydroxyl-containing compounds like 2,2-dihydroxy-1-phenylethanone .
Scientific Research Applications
Application 1: Biodegradation of Pyrene
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : 2,2-Dihydroxy-1-phenylethanone was identified as a metabolite in the biodegradation of pyrene, a polycyclic aromatic hydrocarbon (PAH), by the white-rot fungus Trametes maxima IIPLC-32 . This process is part of a promising method for the removal of PAHs from the environment .
- Methods of Application or Experimental Procedures : The fungus was exposed to different concentrations of pyrene. The pyrene concentration decreased by 79.80%, 65.37%, and 56.37% within 16 days from the initial levels of 10 mg L −1, 25 mg L −1, and 50 mg L −1, respectively . Metabolites were identified using gas chromatographic–mass spectrometric analysis .
- Results or Outcomes : The presence of 2,2-Dihydroxy-1-phenylethanone, among other compounds, was noticed during the analysis, corroborating the biodegradation of pyrene .
Application 2: UV Protection
- Scientific Field : Polymer Science .
- Summary of the Application : 2,2-Dihydroxy-1-phenylethanone is used in the formulation of polymers to increase their resistance to UV radiation . This application is particularly relevant in the production of outdoor materials, which are often exposed to sunlight and can degrade over time .
- Methods of Application or Experimental Procedures : The compound is incorporated into the polymer during its synthesis. The amount of 2,2-Dihydroxy-1-phenylethanone used can affect the polymer’s properties, including its maximum decomposition temperature and the amount of char residue .
- Results or Outcomes : The results showed that increasing the amount of 2,2-Dihydroxy-1-phenylethanone incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue .
properties
IUPAC Name |
2,2-dihydroxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBDIKAOBCFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032251 | |
Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
yellow needles or crystals | |
Record name | Dihydroxyacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |
Record name | Dihydroxyacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,2-Dihydroxy-1-phenylethanone | |
CAS RN |
1075-06-5, 28631-86-9 | |
Record name | Phenylglyoxal hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dihydroxy-1-phenylethanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dihydroxy-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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